3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. The molecule is substituted at the 3-position with a 3-chlorophenyl group and at the 8-position with a 3,4-dimethylphenylsulfonyl moiety. This structural framework is characteristic of bioactive molecules, particularly in medicinal chemistry, where spirocyclic systems are valued for their conformational rigidity and ability to interact with diverse biological targets .
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-(3,4-dimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-14-6-7-18(12-15(14)2)29(27,28)25-10-8-21(9-11-25)23-19(20(26)24-21)16-4-3-5-17(22)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPBRIRJLDLTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the chlorophenyl and dimethylphenylsulfonyl groups via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazaspiro compounds. The unique structure of 3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one allows it to interact with various molecular targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. Research has indicated that similar compounds can inhibit tumor growth by disrupting these pathways .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases.
- Research Findings : Studies have shown that compounds with similar structural features can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease . The dual role of related metabolites as antioxidants highlights the importance of further investigation into this compound's neuroprotective capabilities.
Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens.
- Case Studies : In vitro studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways . Further research is needed to establish the efficacy and mechanism of action for this compound against specific bacterial strains.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key Observations:
- Substituent Impact on Bioactivity: The 3-chlorophenyl group in the target compound and G610-0410 may enhance hydrophobic interactions with biological targets, similar to spirotetramat’s 2,5-dimethylphenyl group in agrochemical activity . Sulfonyl vs. Benzyl Groups: The 3,4-dimethylphenylsulfonyl substituent in the target compound likely increases metabolic stability compared to G610-0410’s 4-fluorophenylmethyl group, which may improve pharmacokinetics . Agrochemical vs. Pharmaceutical Use: Spirotetramat metabolites (e.g., enol and ketohydroxy derivatives) are optimized for systemic insecticidal activity, while triazaspiro compounds like the target and CAS 1190002-40-4 are structurally aligned with drug-like properties (e.g., moderate molecular weight, polar sulfonyl groups) .
Physicochemical Properties
- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism better than benzyl or methyl groups, as seen in spirotetramat’s rapid degradation into hydroxylated metabolites .
Biological Activity
The compound 3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of a class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex spiro structure combined with a sulfonyl group and chlorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 405.9 g/mol.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Protein Interactions : The sulfonyl group may interact with specific protein domains, affecting cellular signaling pathways.
- Modulation of Receptor Activity : It has been shown to influence G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting the WNT/β-catenin signaling pathway, which is crucial for tumor growth in certain cancers .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibits the growth of colorectal cancer cell lines (e.g., HCT116) with an EC50 value of approximately 7.1 μM .
- Mechanistic Insights : The compound induces reactive oxygen species (ROS) production, which is associated with apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Leukotriene B4 : Research indicates that derivatives related to this compound can inhibit leukotriene B4 receptors, suggesting potential use in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological effects of similar compounds or derivatives:
- Study on WNT Pathway Inhibition : A study involving a related compound demonstrated significant inhibition of the WNT pathway, leading to reduced proliferation in cancer cells. The findings suggest that modifications to the triazaspiro structure can enhance biological activity .
- Receptor Binding Studies : Another investigation focused on the binding affinity of related compounds to GPCRs, revealing potential therapeutic targets for conditions such as asthma and other inflammatory disorders .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN5O2S |
| Molecular Weight | 405.9 g/mol |
| EC50 (Colorectal Cancer) | 7.1 μM |
| Mechanism | WNT/β-Catenin Inhibition |
| Anti-inflammatory Activity | Yes |
Q & A
Basic Research Questions
Q. What synthetic routes and optimization strategies are recommended for 3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?
- Methodology : Multi-step organic synthesis typically involves cyclization of a triazaspiro core followed by sulfonylation and chlorophenyl substitution. Optimization strategies include microwave-assisted synthesis to accelerate reaction kinetics and green chemistry approaches (e.g., solvent-free conditions) to reduce environmental impact. Reaction conditions (temperature, solvent polarity, and catalyst selection) should be systematically varied to maximize yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and spirocyclic connectivity.
- X-ray Crystallography : Resolve spatial arrangements of the sulfonyl and chlorophenyl groups (e.g., bond angles, torsion angles) to validate computational models .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. Include positive controls (e.g., known inhibitors) and dose-response curves to determine IC values.
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects via MTT or ATP-luminescence assays .
Advanced Research Questions
Q. How should researchers address contradictory biological activity data across assay systems?
- Methodology :
-
Assay validation : Replicate experiments in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to rule out false positives.
-
Metabolic stability testing : Use liver microsomes to assess compound stability, as rapid degradation in certain assays may explain discrepancies .
-
Comparative SAR analysis : Cross-reference activity data with structurally analogous compounds (Table 1) to identify substituent-specific trends .
Table 1: Comparative Biological Activities of Analogous Triazaspiro Compounds
Compound Substituents Biological Activity Target System 8-(3-Chlorophenyl)sulfonyl, 3-phenyl Antibacterial (MIC: 8 µg/mL) S. aureus 8-(2-Fluorophenyl)sulfonyl, 4-methoxy Antitumor (IC: 12 µM) HT-29 colon cancer cells
Q. What computational strategies predict binding interactions with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonyl group hydrogen bonding with catalytic residues).
- MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational flexibility of the spirocyclic core .
- Pharmacophore mapping : Identify critical interaction motifs (e.g., sulfonyl acceptor, chlorophenyl hydrophobic moiety) using MOE or Phase .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodology :
- Fragment-based design : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl groups) on the phenyl rings.
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using multivariate regression.
- Co-crystallization : Obtain crystal structures of compound-target complexes to guide rational design (e.g., optimizing steric clashes) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
- Thermal proteome profiling (TPP) : Identify off-target interactions by monitoring protein thermal stability shifts in cell lysates.
- Transcriptomics : Use RNA-seq to map downstream pathway modulation (e.g., apoptosis, inflammation) .
Data Contradiction and Reproducibility
Q. How can researchers reconcile inconsistent solubility data in different solvent systems?
- Methodology :
- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with solvents (e.g., DMSO vs. ethanol).
- Dynamic light scattering (DLS) : Monitor aggregation tendencies in aqueous buffers, which may artificially reduce apparent solubility .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
Methodological Best Practices
- Spectral data interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex spirocyclic systems .
- Crystallization optimization : Screen 96 solvent conditions via high-throughput robotics to obtain diffraction-quality crystals .
- Biological assay controls : Include vehicle controls and reference compounds in all assays to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
